2-(5,6-difluoro-1H-indol-3-yl)acetonitrile
Description
2-(5,6-Difluoro-1H-indol-3-yl)acetonitrile is a nitrile-substituted indole derivative with fluorine atoms at positions 5 and 6 of the indole ring. Its molecular formula is C₁₀H₅F₂N₂, and it is commercially available at 95% purity (CAS 915920-15-9) . The compound’s structure combines the aromatic indole scaffold with a nitrile functional group, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(5,6-difluoro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12/h3-5,14H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKAFDVIDUDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-difluoro-1H-indol-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoroindole and acetonitrile.
Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or bases like potassium carbonate (K2CO3) are used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (50-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Difluoro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2 and 3 positions, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, sulfonyl chlorides in pyridine.
Major Products
Oxidation: 2-(5,6-difluoro-1H-indol-3-yl)acetic acid.
Reduction: 2-(5,6-difluoro-1H-indol-3-yl)ethylamine.
Substitution: Various halogenated or sulfonated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 2-(5,6-difluoro-1H-indol-3-yl)acetonitrile is C10H6F2N2. The presence of fluorine atoms at positions 5 and 6 of the indole ring significantly enhances the compound's lipophilicity and biological activity. The nitrile functional group contributes to its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds within the indole family exhibit a range of biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell signaling pathways. The fluorine substitutions are believed to enhance binding affinity and selectivity towards these targets, potentially increasing therapeutic efficacy.
- Antimicrobial Properties : Indole derivatives have been investigated for their antimicrobial properties. The unique structure of this compound may confer enhanced activity against various pathogens.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Indole Ring : The initial step often includes the creation of the indole framework through cyclization reactions.
- Fluorination : Fluorine atoms are introduced at the 5 and 6 positions using selective fluorination techniques.
- Nitrile Group Introduction : The acetonitrile group is added through nucleophilic substitution or other synthetic routes to yield the final product.
These synthetic routes allow for efficient production while maintaining high purity levels through purification techniques such as recrystallization or column chromatography .
Case Study 1: Anticancer Activity
A study investigated the binding affinity of this compound with various cancer-related enzymes. Results indicated that this compound effectively inhibited the activity of certain kinases involved in tumor growth, suggesting its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Research
Another research effort focused on evaluating the antimicrobial properties of indole derivatives, including this compound. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound compared to related compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-(1H-indol-3-yl)acetonitrile | Lacks fluorine substitution | Different chemical and biological properties |
| 5,6-Difluoroindole | Similar structure but without nitrile | Affects reactivity and applications |
| Indole-3-acetonitrile | Naturally occurring compound | Different substitution patterns |
| 2-(4,6-Difluoro-1H-indol-3-yl)acetic acid | Contains carboxylic acid instead | Exhibits different reactivity due to functional group changes |
The table illustrates how the presence of fluorine atoms and the nitrile group in this compound imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Mechanism of Action
The mechanism of action of 2-(5,6-difluoro-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indole Acetonitriles
2-(6-Fluoro-1H-indol-3-yl)acetonitrile
- Structure: Mono-fluoro substitution at position 4.
- Synthesis : Prepared via alkylation of indole-3-acetonitrile with fluoroalkyl halides .
- Key Differences : The absence of a second fluorine reduces electron-withdrawing effects compared to the 5,6-difluoro analog. This may lower stability in oxidative environments but improve nucleophilic reactivity.
2-(6-Chloro-1H-indol-3-yl)acetonitrile (CAS not specified)
- Structure : Chlorine at position 5.
- Properties: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in weaker inductive effects but stronger steric hindrance . Crystallographic data show non-planar geometry due to Cl–H interactions .
2-(5,6-Dichloro-1H-indol-3-yl)acetonitrile
- Hypothetical Comparison : Dual chlorine atoms would increase molecular weight (C₁₀H₅Cl₂N₂) and lipophilicity but reduce metabolic stability compared to difluoro derivatives.
Functional Group Variations
2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid (CAS 126030-73-7)
- Structure : Carboxylic acid replaces the nitrile group.
- Impact : The acidic proton enables salt formation, improving aqueous solubility. Quantum chemical studies on similar acetic acid derivatives reveal higher HOMO-LUMO gaps (≈4.5 eV) compared to nitriles (≈3.8 eV), suggesting reduced reactivity .
(5-Fluoro-1H-indol-3-yl)acetic Acid (PDB ID 2LZ)
Substituent Position and Electronic Effects
- 5,6-Difluoro vs. 2-(5,6-Difluoro-1H-indol-3-yl)acetonitrile benefits from symmetric fluorine placement, optimizing resonance stabilization .
Physicochemical Properties
Data compiled from commercial catalogs , synthesis reports , and analog studies .
Biological Activity
2-(5,6-Difluoro-1H-indol-3-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its mechanisms of action and efficacy across various biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5,6-difluoroindole with acetonitrile under specific conditions to yield the desired product. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits significant antifungal properties. For instance, it has been tested against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values indicate potent antifungal activity comparable to established antifungal agents.
The mechanism of action involves inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Molecular docking studies suggest that this compound effectively binds to the active site of CYP51, which is essential for its antifungal activity .
Anticancer Activity
In addition to its antifungal properties, this compound has shown promising results in anticancer assays. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's IC50 values reflect its efficacy in inhibiting cell proliferation.
The observed biological effects are attributed to the compound's ability to disrupt cell cycle progression and induce apoptosis through intrinsic pathways .
Study on Antifungal Efficacy
A study conducted by researchers evaluated the antifungal efficacy of various indole derivatives including this compound. The results showed that this compound was one of the most effective against Candida albicans, with a high selectivity index indicating lower toxicity towards human cells compared to fungal cells .
Anticancer Mechanism Investigation
Another investigation focused on the molecular mechanisms underlying the anticancer activity of indole derivatives. It was found that this compound significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells . This dual action contributes to its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
